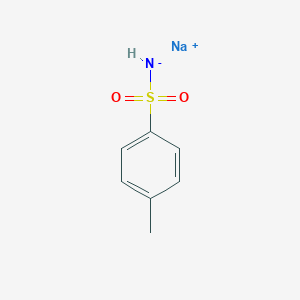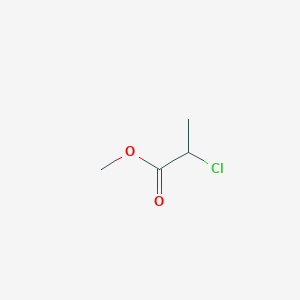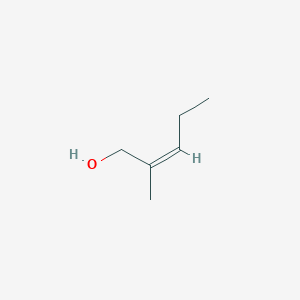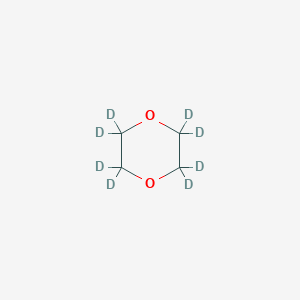
1,4-Dioxane-d8
描述
1,4-Dioxane-d8 is a deuterated derivative of 1,4-dioxane. It is a clear colorless liquid and is used as a solvent in nuclear magnetic resonance (NMR) spectroscopy. It also acts as a stabilizer for 1,1,1-trichloroethane .
Synthesis Analysis
1,4-Dioxane-d8 is used in the VOC analysis as an isotopic dilution technique that can help mitigate analyte losses or biases incurred during sample purging and analysis procedures . A novel method to quantify 1,4-dioxane in finished cleaning products using headspace gas chromatograph with mass spectrometry (HS GC/MS), single ion monitoring, and a fully deuterated internal standard has been developed .Molecular Structure Analysis
The molecular formula of 1,4-Dioxane-d8 is C4H8O2 .Chemical Reactions Analysis
While 1,4-Dioxane-d8 is not genotoxic in standard test batteries and has non-linear toxicokinetics, the mechanism for its carcinogenic effect remains unknown and is an active area of research .. It has a refractive index of n20/D 1.4198 (lit.), a boiling point of 99 °C (lit.), and a melting point of 12 °C (lit.) .
科学研究应用
Food Safety Inspection
1,4-Dioxane-d8 is used in the development of detection methods for 1,4-dioxane, a suspected human carcinogen . The compound is highly mobile in food and environmental resources, necessitating efficient detection methods . A study conducted used static headspace (SH) isolation, followed by gas chromatography–mass spectrometry (GC-MS), to develop reliable and selective detection and measurement methods . This method could be applicable for ensuring the safety of foods and environmental and public health on a broad scale .
Environmental Monitoring
1,4-Dioxane-d8 can be used in environmental monitoring due to its stability and solubility . It has been used to track the presence of 1,4-dioxane, a contaminant of emerging concern, in various environmental contexts .
Nuclear Magnetic Resonance (NMR) Spectroscopy
1,4-Dioxane-d8 is used as a solvent in nuclear magnetic resonance (NMR) spectroscopy . NMR spectroscopy is a research technique that exploits the magnetic properties of certain atomic nuclei and provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .
Stabilizer for 1,1,1-Trichloroethane
1,4-Dioxane-d8 acts as a stabilizer for 1,1,1-trichloroethane . 1,1,1-Trichloroethane is a nonflammable, colorless liquid with a sweet, somewhat chloroform-like odor that is used as a solvent and in the production of wood stains and varnishes .
Standard Purity Solvent
It is widely employed as a deuterated standard .
Industrial Applications
1,4-Dioxane-d8 has been used in a variety of industrial applications since it was first synthesized in 1863 . For example, it has been used to stabilize the chlorinated solvent 1,1,1-trichloroethane .
安全和危害
作用机制
Target of Action
1,4-Dioxane-d8 is a deuterated derivative of 1,4-dioxane . The primary targets of 1,4-Dioxane-d8 are the molecules and structures it interacts with during these analyses.
Mode of Action
The mode of action of 1,4-Dioxane-d8 is primarily through its interaction with its targets in NMR analyses. It is used as a surrogate standard during the activated carbon SPE (solid-phase extraction) and GC-MS-SIM (gas chromatography-mass spectrometry in selected ion monitoring mode) quantification of 1,4-dioxane in drinking water .
Pharmacokinetics
Its properties as a solvent, including its density, boiling point, and melting point, can affect its distribution and elimination in these settings .
Result of Action
The primary result of the action of 1,4-Dioxane-d8 is to provide a standard for comparison in NMR analyses and other tests. This allows for more accurate and reliable results in these tests .
Action Environment
The action of 1,4-Dioxane-d8 can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature and other physical conditions. Additionally, it should be stored and used under conditions that prevent its degradation or contamination .
属性
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHBNJHYFVUHQT-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(O1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938800 | |
| Record name | (~2~H_8_)-1,4-Dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxane-d8 | |
CAS RN |
17647-74-4 | |
| Record name | 1,4-Dioxane-d8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17647-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxane-(2LH8) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_8_)-1,4-Dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxane-[2LH8] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 1,4-dioxane-d8 in the context of the provided research?
A1: 1,4-Dioxane-d8 primarily serves as a solvent in nuclear magnetic resonance (NMR) spectroscopy [, , ]. Its deuterated nature minimizes interference from solvent signals, allowing researchers to focus on the compound of interest.
Q2: Can you elaborate on the significance of using 1,4-dioxane-d8 in studying conformational changes?
A2: [] utilized 1,4-dioxane-d8 to investigate the conformational equilibrium of Cyclotriveratrylene (CTV) oxime. The choice of solvent significantly influenced the equilibrium, highlighting the importance of considering solvent effects in conformational analyses.
Q3: How does 1,4-dioxane-d8 contribute to studying hydrogen bonding interactions?
A3: A study [] employed 1,4-dioxane-d8 as a deuterium-substituted polar solvent to investigate hydrogen bonding of methanol. Using a non-protic solvent like 1,4-dioxane-d8 helps isolate and study the hydrogen bonding interactions of the solute without interference from the solvent.
Q4: Has 1,4-dioxane-d8 been used to investigate molecular dynamics?
A4: Yes, [, ] used 1,4-dioxane-d8 to study local chain dynamics in polymers using 13C NMR relaxation techniques and to understand neutron scattering in liquids, respectively.
Q5: What spectroscopic techniques commonly employ 1,4-dioxane-d8?
A5: Besides NMR, 1,4-dioxane-d8 finds application in resonance-enhanced multiphoton ionization (REMPI) spectroscopy [] to study electronic transitions in molecules.
Q6: Are there studies focusing on the vibrational spectra of compounds complexed with 1,4-dioxane-d8?
A6: Yes, research [] investigated the vibrational spectra of mercuric halide complexes with 1,4-dioxane-d8 using infrared and Raman spectroscopy. This study provided insights into the intermolecular forces within these complexes.
Q7: How does 1,4-dioxane-d8 contribute to understanding 1,4-dioxane contamination?
A7: 1,4-Dioxane-d8 is frequently employed as an internal standard in analytical methods for quantifying 1,4-dioxane in environmental and food samples [, , , ]. Its use allows for accurate quantification of 1,4-dioxane, a potential carcinogen.
Q8: How does 1,4-dioxane-d8 aid in understanding biodegradation pathways?
A8: [] utilized 1,4-dioxane-d8 to track the degradation pathway of 1,4-dioxane by a fungus, leading to a better understanding of the biodegradation process.
Q9: Is there evidence of 1,4-dioxane-d8 being used to investigate photochemical reactions?
A9: Yes, [] used 1,4-dioxane-d8 as a solvent to investigate a photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) effect in cyclohexanone, demonstrating its applicability in photochemical studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
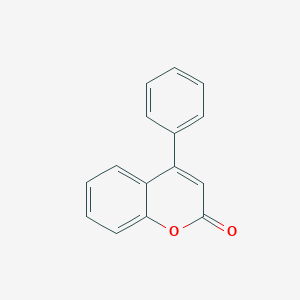

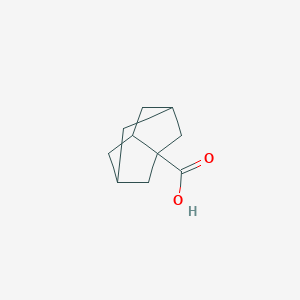
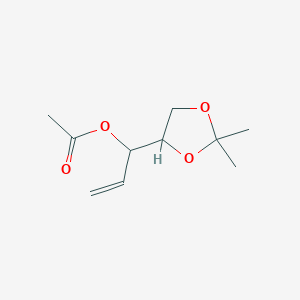
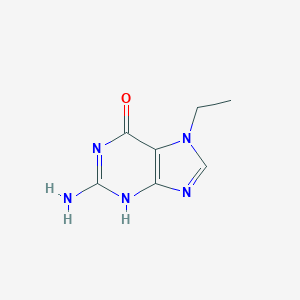
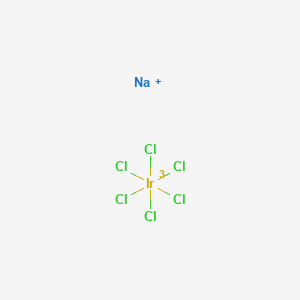
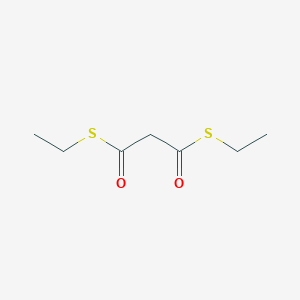
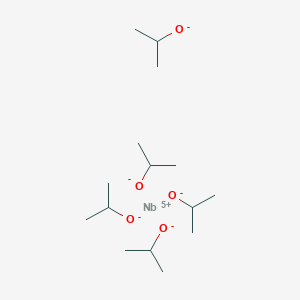
![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
